Esfingadenina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Research Findings

4,8-SD has demonstrated significant anti-inflammatory properties. A study showed that it inhibited the expression of pro-inflammatory cytokines such as IL-8 and E-selectin in response to tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS) stimulation. These findings suggest that sphingadienine can modulate inflammatory responses in endothelial cells, which may have implications for treating inflammatory diseases .

Case Study

In vitro experiments revealed that 4,8-SD not only reduced inflammatory markers but also exhibited cytotoxic effects at higher concentrations. Further research is needed to explore its long-term effects on various cytokines and its potential therapeutic applications in chronic inflammatory conditions .

Research Findings

Sphingadienine plays a crucial role in skin health by promoting ceramide production and enhancing barrier function. A study indicated that treatment with 4,8-SD led to the upregulation of genes involved in ceramide synthesis and facilitated keratinocyte differentiation . This suggests a potential application in dermatological formulations aimed at improving skin hydration and barrier integrity.

Data Table: Effects of Sphingadienine on Skin Health

Case Study

In murine models with induced atopic dermatitis, dietary supplementation with sphingolipids significantly accelerated the recovery of damaged skin barriers. These findings support the use of sphingadienine as a functional ingredient in skincare products aimed at treating dry or compromised skin conditions .

Research Findings

Sphingadienine is a component of dietary sphingolipids, which are linked to various health benefits, including improved lipid metabolism and prevention of chronic diseases such as obesity and diabetes . The incorporation of sphingolipids into food products could enhance their nutritional profile.

Data Table: Nutritional Benefits of Sphingadienine

| Application | Benefit |

|---|---|

| Functional Foods | Enhances lipid metabolism and cholesterol homeostasis. |

| Dietary Supplements | Potential to prevent metabolic disorders. |

| Food Industry | Use as an additive in dairy products and infant formulas to improve health outcomes. |

Case Study

Research has shown that dietary intake of sphingolipids can lead to favorable changes in lipid profiles among consumers, indicating their potential as functional food components . Clinical trials have demonstrated that supplementation with glucosylceramide can reduce cholesterol levels and improve overall metabolic health.

Future Directions and Research Needs

While existing studies highlight the promising applications of 4,8-sphingadienine, further research is essential to fully elucidate its mechanisms of action and therapeutic potential. Specific areas for future investigation include:

- Long-term effects on various inflammatory markers.

- Detailed mechanisms underlying the modulation of skin barrier functions.

- Broader clinical trials assessing the impact on metabolic health.

Mecanismo De Acción

Target of Action

Sphingadienine primarily targets the Sphingosine-1-Phosphate (S1P) signaling pathway . S1P is a bioactive lipid metabolite that exerts its actions by engaging 5 G-protein-coupled receptors (S1PR1-S1PR5). These receptors are involved in several cellular and physiological events, including lymphocyte/hematopoietic cell trafficking .

Mode of Action

Sphingadienine interacts with its targets by blocking Akt translocation from the cytosol to the membrane . This inhibits protein translation and promotes apoptosis and autophagy . It also phosphorylates the Δ4-unsaturated long-chain sphingoid bases sphingosine (Sph) and 4,8-sphingadienine .

Biochemical Pathways

Sphingadienine is involved in the biosynthesis of sphingoid bases, which takes place at the membrane of the endoplasmic reticulum . This process is highly conserved among fungal, plant, and animal kingdoms . The metabolism of complex sphingolipids can be very specific for individual organisms .

Result of Action

The action of sphingadienine results in increased ceramide production . It activates genes related to de novo ceramide synthesis and increases ceramide production . This suggests that the effect of dietary glucosylceramides on the skin is mediated by sphingadienine .

Action Environment

The action, efficacy, and stability of sphingadienine can be influenced by various environmental factors. For instance, the biosynthesis of sphingoid bases, including sphingadienine, occurs at the membrane of the endoplasmic reticulum . Therefore, factors that affect the integrity and function of the endoplasmic reticulum could potentially influence the action of sphingadienine.

Análisis Bioquímico

Biochemical Properties

Sphingadienine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the regulation of sphingadienine-1-phosphate levels by a novel glycoside hydrolase family 1 glucocerebrosidase . This interaction influences the regulation of sphingadienine-1-phosphate levels and subsequent improvement of drought tolerance stomatal closure in rice .

Cellular Effects

Sphingadienine has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, the levels of ceramides containing sphingadienine were correlated with GCase activity in each rice organ and were significantly lower in Os3BGlu6-deficient rice mutants than in the wild type .

Molecular Mechanism

Sphingadienine exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression. For instance, it catalyzes the hydrolysis of glucosylceramide to ceramide .

Metabolic Pathways

Sphingadienine is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels. For example, it is involved in the regulation of sphingadienine-1-phosphate levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Sphingadienine involves the use of specific reaction conditions to achieve the desired stereochemistry and double bond configuration. The synthetic route typically includes the following steps:

Formation of the long-chain base: This involves the use of appropriate starting materials and reagents to construct the long-chain structure.

Introduction of double bonds: The trans and cis double bonds are introduced at the 4th and 14th positions, respectively, using specific catalysts and reaction conditions.

Amination and hydroxylation: The amino and hydroxyl groups are introduced at the 2nd and 1st, 3rd positions, respectively, through selective reactions.

Industrial Production Methods: Industrial production of Sphingadienine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Bulk synthesis: Large quantities of starting materials are used to produce the long-chain base.

Catalytic reactions: Specific catalysts are employed to introduce the double bonds and functional groups.

Purification: The final product is purified using techniques such as chromatography to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions: Sphingadienine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the double bonds to single bonds.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with other reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products:

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of saturated derivatives.

Substitution: Formation of substituted amino and hydroxyl derivatives.

Comparación Con Compuestos Similares

Sphingadienine is compared with other similar sphingoid bases:

Similar Compounds:

Uniqueness:

Double Bond Configuration: The specific configuration of double bonds at the 4th and 14th positions makes Sphingadienine unique.

Biological Activity: Its ability to inhibit specific signaling pathways and induce apoptosis distinguishes it from other sphingoid bases.

Actividad Biológica

Sphingadienine, a sphingoid base with a unique structure featuring two double bonds, is gaining attention for its diverse biological activities. This article explores its effects on cellular processes, particularly in relation to inflammation, cancer, and skin health. Recent studies have highlighted the role of sphingadienine in various signaling pathways, making it a compound of interest in biomedical research.

Chemical Structure and Properties

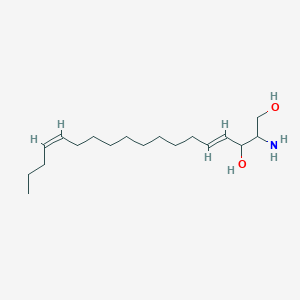

Sphingadienine (C18H35NO2) is characterized by its trans-4,8 configuration. This specific arrangement of double bonds is crucial for its biological activity. The compound is often derived from dietary sources and can be metabolized into various sphingolipids that participate in cell signaling.

Biological Activities

1. Anti-inflammatory Effects

Research indicates that sphingadienine exhibits potent anti-inflammatory properties. A study demonstrated that 4,8-sphingadienine significantly inhibited the production of pro-inflammatory cytokines such as IL-8 and E-selectin in human endothelial cells exposed to TNF-α and LPS. The effective concentrations were notably lower than those causing cytotoxic effects, suggesting a therapeutic window for its use in inflammatory conditions .

2. Cancer Pathogenesis

Sphingadienine plays a complex role in cancer biology. Elevated levels of sphingolipids, including sphingadienine, have been associated with increased risk of lung cancer. A nested case-control study revealed that higher plasma concentrations of sphingosine-1-phosphate (S1P) and total ceramides correlated with lung cancer incidence . This suggests that sphingolipid metabolism, including that of sphingadienine, may influence cancer development.

3. Skin Barrier Function

Sphingadienine has been shown to improve skin barrier functions. In murine models with atopic dermatitis-like symptoms, dietary supplementation with sphingolipids led to enhanced recovery of skin barrier integrity. This was linked to the upregulation of ceramide synthases in the epidermis, indicating that sphingadienine may facilitate skin health through metabolic pathways .

The biological activities of sphingadienine are mediated through several mechanisms:

- Cell Signaling : Sphingadienine influences various signaling pathways by modulating the activity of kinases and phosphatases involved in cell growth and differentiation.

- Cytotoxicity : At higher concentrations, sphingadienine can induce apoptosis in cancer cells through caspase activation, highlighting its dual role as both a protective and potentially harmful agent depending on the context .

- Membrane Dynamics : The presence of sphingadienine affects membrane fluidity and organization, which can influence receptor signaling and cellular responses.

Case Studies and Data Tables

Propiedades

Número CAS |

25696-03-1 |

|---|---|

Fórmula molecular |

C18H35NO2 |

Peso molecular |

297.5 g/mol |

Nombre IUPAC |

(2S,3R,4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol |

InChI |

InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h4-5,14-15,17-18,20-21H,2-3,6-13,16,19H2,1H3/b5-4-,15-14+/t17-,18+/m0/s1 |

Clave InChI |

KWDXKYNWAKMLKK-YQDZIVAPSA-N |

SMILES |

CCCC=CCCCCCCCCC=CC(C(CO)N)O |

SMILES isomérico |

CCC/C=C\CCCCCCCC/C=C/[C@H]([C@H](CO)N)O |

SMILES canónico |

CCCC=CCCCCCCCCC=CC(C(CO)N)O |

Sinónimos |

(E,Z)-D-erythro-2-Amino-4,14-octadecadiene-1,3-diol; [R-[R*,S*-(E,Z)]]-2-Amino-4,14-octadecadiene-1,3-diol; Sphingadienine; cis-4,14-Sphingadienine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.